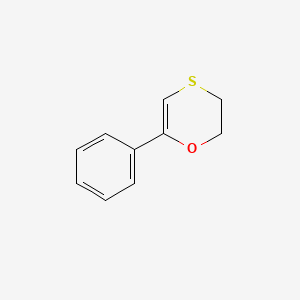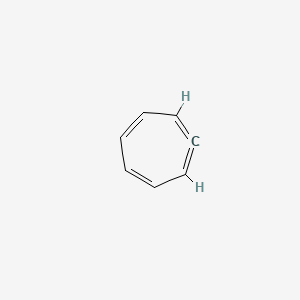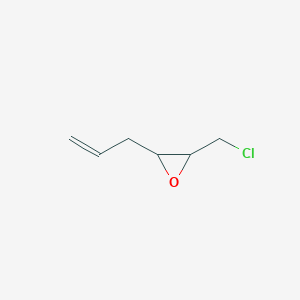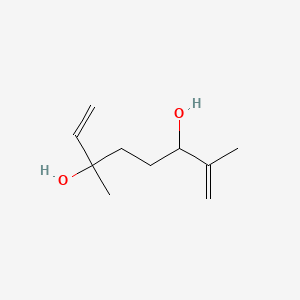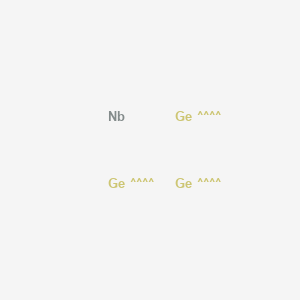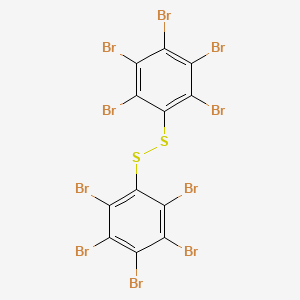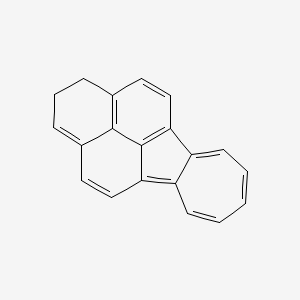
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups from unwanted reactions. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine undergoes several types of chemical reactions, including:
Oxidation and Reduction: The Boc group is stable under oxidative and reductive conditions, making it suitable for use in multi-step synthesis.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial for subsequent reactions involving the free amino group.
Elimination: Sequential treatment with trimethylsilyl iodide followed by methanol can also be used for Boc deprotection.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and trimethylsilyl iodide. The major product formed from these reactions is the free amine, which can then participate in further synthetic transformations.
Aplicaciones Científicas De Investigación
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection to the amino group, allowing for selective reactions at other functional groups.
Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. The temporary protection of amino groups facilitates the synthesis of peptides with specific sequences and modifications.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group helps in the stepwise assembly of peptide chains, ensuring the correct sequence and structure.
Industry: In the chemical industry, Boc-protected compounds are used in the production of various fine chemicals and intermediates. .
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine primarily involves the protection of the amino group. The Boc group is introduced to the amino group through a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate. This forms a carbamate linkage, effectively protecting the amino group from further reactions .
During deprotection, the Boc group is removed under acidic conditions, resulting in the formation of a free amine. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbamate linkage and the release of carbon dioxide and tert-butyl cation .
Comparación Con Compuestos Similares
1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine can be compared with other Boc-protected amino acids and peptides. Similar compounds include:
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-phenylalanine: Used for the synthesis of peptides with aromatic side chains.
Boc-L-lysine: Provides protection to both the α-amino group and the ε-amino group of lysine.
The uniqueness of this compound lies in its specific structure, which includes a proline residue and a methylated glycine residue. This combination provides unique properties in terms of steric hindrance and reactivity, making it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
51785-85-4 |
|---|---|
Fórmula molecular |
C13H22N2O5 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
2-[methyl-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-7-5-6-9(15)11(18)14(4)8-10(16)17/h9H,5-8H2,1-4H3,(H,16,17)/t9-/m0/s1 |
Clave InChI |
LOHGESHMXDNESI-VIFPVBQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)
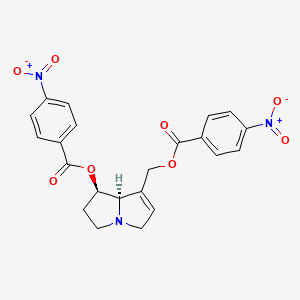

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)

